molecular formula C6H6N2O3 B125904 2-Amino-4-nitrophenol CAS No. 99-57-0

2-Amino-4-nitrophenol

Cat. No. B125904
Key on ui cas rn: 99-57-0
M. Wt: 154.12 g/mol
InChI Key: VLZVIIYRNMWPSN-UHFFFAOYSA-N
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Patent
US06858621B2

Procedure details

A suspension of 2-amino4-nitrophenol (7.7 g, 50 mmol) was prepared in 125 mL chloroform. To this suspension was added benzyltriethylammonium chloride (11.4 g, 50 mmol) and sodium bicarbonate (16.80 g, 200 mmol) and the suspension cooled in an ice bath. A solution of chloroacetyl chloride (4.8 mL, 60 mmol) in chloroform (10 mL) was added. The solution was stirred overnight at room temperature, then refluxed for 3 hours and again let sit overnight at room temperature. The solvent was removed under vacuum and water was added to the residue. The solid was filtered, washed with water, and recrystallized from ethanol. The recrystallized solid was filtered and washed with cold ethanol and then dried, to yield 6-nitro-4-H-benzo[1,4]oxazin-3-one as a solid product. Some additional product precipitated from the ethanol filtrate as a second crop and was recovered by filtration.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Four
Quantity
11.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].C(=O)(O)[O-].[Na+].Cl[CH2:18][C:19](Cl)=[O:20]>C(Cl)(Cl)Cl.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[N+:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:11][CH2:18][C:19](=[O:20])[NH:1][C:2]=2[CH:7]=1)([O-:10])=[O:9] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
16.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
11.4 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
again let sit overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum and water
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
FILTRATION
Type
FILTRATION
Details
The recrystallized solid was filtered
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(CO2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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